

trans-1-Benzoyl-4-hydroxy-L-Proline CAS number and spectral data

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Compound of Interest

trans-1-Benzoyl-4-hydroxy-LProline

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A Technical Guide to trans-1-Benzoyl-4-hydroxy-L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **trans-1-Benzoyl-4-hydroxy-L-proline**, a derivative of the naturally occurring amino acid hydroxyproline. Due to the limited availability of specific experimental data for this particular derivative, this document focuses on the properties of its well-characterized precursor, trans-4-hydroxy-L-proline, and provides established protocols for its synthesis and analysis. This information is intended to serve as a foundational resource for researchers working with proline derivatives in fields such as medicinal chemistry and drug development.

Chemical Identification and Properties

Direct experimental data for **trans-1-Benzoyl-4-hydroxy-L-proline** is not readily available in public databases. Therefore, the information for the parent compound, trans-4-hydroxy-L-proline, is provided below as a reference. The addition of a benzoyl group to the nitrogen atom would alter these properties, for instance, by increasing the molecular weight and lipophilicity.

Table 1: Physicochemical Properties of trans-4-hydroxy-L-proline



| Property | Value | Reference |
|-------------------|------------------------------------------------------|-----------|
| CAS Number | 51-35-4 | [1][2][3] |
| Molecular Formula | С₅НѳЮз | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 273 °C (decomposes) | |
| Optical Activity | $[\alpha]^{25}/D$ -75.6° (c = 1 in H ₂ O) | |

N-benzoylation would introduce a C₇H₅O group, resulting in a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol for **trans-1-Benzoyl-4-hydroxy-L-Proline**.

Spectral Data

Specific spectral data for **trans-1-Benzoyl-4-hydroxy-L-proline** is not available. The following tables summarize the known spectral data for the parent compound, trans-4-hydroxy-L-proline. The expected modifications to these spectra upon N-benzoylation are described.

Table 2: NMR Spectral Data for trans-4-hydroxy-L-proline (in D2O)

| ¹ H NMR (500 MHz) | ¹³ C NMR (125 MHz) |
|------------------------------|-------------------------------|
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 4.33-4.35 (m, 1H) | 176.93 |
| 3.46-3.49 (m, 1H) | 72.80 |
| 3.34-3.37 (m, 1H) | 62.62 |
| 2.40-2.45 (m, 1H) | 55.75 |
| 2.12-2.17 (m, 1H) | 40.12 |

Data sourced from the Human Metabolome Database and PubChem.[4][5][6][7]



Expected Spectral Changes for trans-1-Benzoyl-4-hydroxy-L-proline:

- ¹H NMR: Appearance of signals in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the benzoyl group protons. The absence of a distinct N-H proton signal. Shifts in the proline ring protons due to the electronic effect of the benzoyl group.
- ¹³C NMR: Appearance of a new carbonyl signal for the amide (approx. 165-175 ppm) and aromatic carbon signals (approx. 127-135 ppm).

Table 3: IR and Mass Spectrometry Data for trans-4-hydroxy-L-proline

| Spectroscopy | Key Data Points |
|------------------------|-------------------------------------------------------------------------------|
| IR (KBr Pellet) | Characteristic peaks for O-H, N-H, C-H, and C=O (carboxylic acid) stretching. |
| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 131. |

Data sourced from PubChem and NIST WebBook.[4][8]

Expected Spectral Changes for trans-1-Benzoyl-4-hydroxy-L-proline:

- IR: A prominent amide C=O stretching band would appear around 1630-1680 cm⁻¹. The N-H stretching vibration would be absent.
- Mass Spectrometry: The molecular ion peak would be expected at m/z 235, corresponding to the molecular weight of the benzoylated product.

Experimental Protocols

A specific protocol for the synthesis of **trans-1-Benzoyl-4-hydroxy-L-proline** is not widely published. However, a standard procedure for the N-benzoylation of amino acids, such as the Schotten-Baumann reaction, can be readily adapted.

Protocol: Synthesis of trans-1-Benzoyl-4-hydroxy-L-proline

This protocol is adapted from the known synthesis of N-benzoyl-L-proline.[9]



Materials:

- trans-4-hydroxy-L-proline
- · Benzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (or other suitable organic solvent)
- · Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

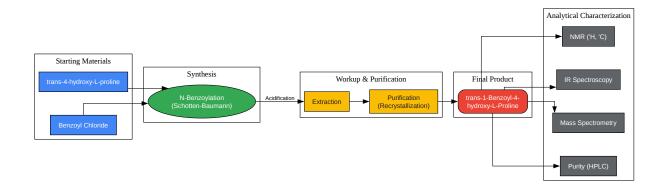
- Dissolution: Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask, and cool the mixture in an ice bath to 0-4 °C.
- Benzoylation: While stirring vigorously, add benzoyl chloride and an equivalent amount of NaOH solution dropwise and simultaneously to the cooled solution. Maintain the temperature below 5 °C and the pH in the alkaline range.
- Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours.
- Acidification: After the reaction, acidify the mixture with cold dilute HCl to a pH of approximately 2-3 to precipitate the product.
- Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
- Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.



- Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of trans-1-Benzoyl-4-hydroxy-L-proline.



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Caption: General workflow for the synthesis and analysis of **trans-1-Benzoyl-4-hydroxy-L-Proline**.



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